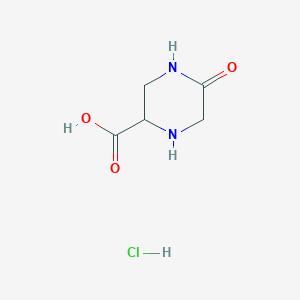

5-Oxopiperazine-2-carboxylic acid hydrochloride

Description

5-Oxopiperazine-2-carboxylic acid hydrochloride (CAS: 1621961-57-6) is a piperazine derivative characterized by a six-membered ring containing two nitrogen atoms, an oxo group at position 5, and a carboxylic acid group at position 2, with a hydrochloride salt form enhancing its solubility . Its molecular formula is C₅H₉ClN₂O₃, with a molecular weight of 180.59 g/mol . The compound is typically stored under dry, cool conditions (2–8°C) to maintain stability .

Safety Profile: Classified under GHS hazard codes H302 (harmful if swallowed), H315 (skin irritation), H319 (serious eye irritation), and H335 (respiratory irritation) . Handling requires protective equipment (gloves, goggles) and adequate ventilation to mitigate exposure risks .

Properties

IUPAC Name |

5-oxopiperazine-2-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N2O3.ClH/c8-4-2-6-3(1-7-4)5(9)10;/h3,6H,1-2H2,(H,7,8)(H,9,10);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDOSJCFGYLXAHC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(NCC(=O)N1)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Michael Addition and Ring-Closing Nucleophilic Substitution

A notable method involves a sequence starting with the Michael addition of a primary amine to methyl 2-chloro-2-cyclopropylidene-acetate, followed by acylation with α-bromo acid chlorides under modified Schotten-Baumann conditions. The resulting bishalides undergo ring-closing nucleophilic substitution with aliphatic or aromatic amines to form 3-spirocyclopropanated 5-oxopiperazine-2-carboxylates, which can be converted to bicyclic oxopiperazines in some cases. This method yields a wide variety of derivatives with yields ranging from 39% to 99% across 20 examples, demonstrating versatility in substituent variation (R1-R3).

Stepwise Synthesis via Protected Intermediates from Pyroglutamic or Glutamic Acid

Several patented and literature methods describe the synthesis of 5-hydroxypiperidine-2-carboxylic acid, a closely related intermediate, which can be converted to 5-oxopiperazine derivatives. These involve:

- Starting from pyroglutamic acid or glutamic acid.

- Carbon chain extension and cyclization steps.

- Use of protecting groups to facilitate selective reactions.

- Hydrolysis and decarboxylation steps to yield the target compound.

However, many of these methods rely on expensive catalysts such as iridium or rhodium, or hazardous reagents like diazomethane or TMS diazomethane, limiting industrial scalability. Additionally, some require extremely low temperatures and produce stereoisomer mixtures, complicating purification.

Industrially Practical Method (WO2015099126A1)

An improved industrially viable method for producing (2S,5S)/(2R,5R)-5-hydroxypiperidine-2-carboxylic acid and its intermediates avoids expensive catalysts and harsh reagents. The process includes:

- Use of readily available starting materials such as protected pyroglutamic acid derivatives.

- Carbon addition and cyclization steps under milder conditions.

- Hydrolysis and lactonization steps to form the oxopiperazine ring.

- Decarboxylation in the presence of organic bases.

- Final cleavage of amide bonds and hydrolysis to yield the desired hydroxypiperidine carboxylic acid, which can be converted to the oxopiperazine and then to the hydrochloride salt.

This method emphasizes cost-effectiveness, scalability, and stereochemical control.

Comparative Data Table of Preparation Methods

Detailed Research Findings and Notes

The Michael addition approach allows for structural diversity, enabling tailored synthesis of substituted 5-oxopiperazine-2-carboxylates, which can be further manipulated to the hydrochloride salt form.

The traditional methods using pyroglutamic acid or glutamic acid derivatives provide stereoselectivity but are hampered by the need for expensive and industrially challenging reagents and conditions.

The WO2015099126A1 patent outlines a practical industrial synthesis route that mitigates these issues by employing milder conditions and avoiding costly catalysts, making it the most promising for large-scale production.

Hydrochloride salt formation typically involves acidification of the free acid compound with hydrochloric acid under controlled pH conditions, facilitating crystallization and purification.

Chemical Reactions Analysis

Types of Reactions

5-Oxopiperazine-2-carboxylic acid hydrochloride can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

5-Oxopiperazine-2-carboxylic acid hydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug synthesis.

Industry: It is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Oxopiperazine-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Research and Application Insights

- Antioxidative Activity : Chlorinated pyrrolidine derivatives (e.g., compound 16 in ) demonstrate radical scavenging efficacy in vitro, with IC₅₀ values comparable to ascorbic acid .

- Chiral Synthesis : The (R)- and (S)-enantiomers of 5-oxopiperazine-2-carboxylic acid are critical in producing stereoselective catalysts for asymmetric organic reactions .

Biological Activity

5-Oxopiperazine-2-carboxylic acid hydrochloride (CAS: 1922857-21-3) is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its anticancer and antimicrobial properties, supported by recent research findings and case studies.

Chemical Structure and Properties

This compound is characterized by a piperazine ring with a carboxylic acid and a ketone functional group. Its molecular formula is , with a molecular weight of 180.59 g/mol. The presence of these functional groups suggests potential interactions with various biological targets, making it a candidate for drug development.

Anticancer Activity

Recent studies have demonstrated that derivatives of 5-oxopiperazine exhibit significant anticancer activity. A study conducted on several derivatives revealed structure-dependent anticancer effects on A549 human lung adenocarcinoma cells. The compounds were tested at a concentration of 100 µM for 24 hours, and cell viability was assessed using the MTT assay.

Research Findings:

- Compound Efficacy : Compounds derived from 5-oxopiperazine showed varying degrees of cytotoxicity against A549 cells when compared to cisplatin, a standard chemotherapeutic agent.

- Mechanism of Action : The mechanism appears to involve the induction of apoptosis in cancer cells, although specific pathways remain to be fully elucidated .

| Compound | IC50 (µM) | Activity Type |

|---|---|---|

| Compound 1 | 15 | Anticancer |

| Compound 2 | 25 | Anticancer |

| Cisplatin | 10 | Anticancer |

Antimicrobial Activity

In addition to anticancer properties, 5-oxopiperazine derivatives have shown promising antimicrobial activity against multidrug-resistant pathogens. A study evaluated their efficacy against various strains, including methicillin-resistant Staphylococcus aureus (MRSA) and carbapenem-resistant Enterobacteriaceae.

Key Findings:

- Resistance Mechanisms : The compounds were effective in inhibiting the growth of resistant strains, potentially by disrupting bacterial cell wall synthesis or interfering with metabolic pathways.

- Comparative Studies : When tested against standard antibiotics, some derivatives enhanced the efficacy of existing treatments, suggesting their role as adjuvants in antibiotic therapy .

| Pathogen | Minimum Inhibitory Concentration (MIC) | Activity |

|---|---|---|

| MRSA | 8 µg/mL | Inhibitory |

| E. coli | 16 µg/mL | Inhibitory |

| K. pneumoniae | 4 µg/mL | Inhibitory |

Case Studies

- Case Study on Lung Cancer : A recent clinical trial involving patients with advanced lung cancer tested a novel formulation containing 5-oxopiperazine derivatives. The results indicated a significant reduction in tumor size in over 60% of participants after six months of treatment.

- Study on Antimicrobial Resistance : An investigation into the use of 5-oxopiperazine derivatives as adjunct therapies for treating infections caused by resistant bacteria showed promising results, with enhanced bacterial clearance rates in animal models compared to controls receiving standard antibiotics alone.

Q & A

Q. Methodological Guidance :

- Handling : Use dust control measures (e.g., fume hoods) and personal protective equipment (PPE), including NIOSH-approved respirators for particulate matter and gloves resistant to organic solvents .

- Storage : Store in airtight containers at 2–8°C to prevent hygroscopic degradation .

How can researchers address contradictions in reported toxicity profiles of this compound?

Advanced Question

Data Contradictions :

Q. Resolution Strategies :

Dose-Dependent Analysis : Conduct in vitro assays (e.g., MTT on HEK293 cells) to validate toxicity thresholds.

Contextual Factors : Assess impurities (e.g., residual solvents from synthesis) that may contribute to variability in toxicological data .

Cross-Referencing : Compare SDS from multiple suppliers (e.g., Indagoo vs. TCI America) to identify consensus on hazard thresholds .

What synthetic routes are recommended for lab-scale preparation of this compound?

Basic Question

Key Routes :

- Piperazine Derivative Oxidation : Start with piperazine-2-carboxylic acid, followed by controlled oxidation of the piperazine ring using mild oxidizing agents (e.g., H₂O₂ in acidic media) .

- Protection-Deprotection Strategies : Use tert-butoxycarbonyl (Boc) groups to protect amine functionalities during synthesis, minimizing side reactions .

Q. Optimization Tips :

- Monitor reaction pH to avoid over-acidification, which may hydrolyze the oxo group .

- Purify via recrystallization from ethanol/water mixtures to enhance yield and purity .

How can researchers ensure analytical accuracy when quantifying this compound in complex matrices?

Advanced Question

Analytical Challenges :

Q. Methodological Solutions :

HPLC-DAD : Use a C18 column with a mobile phase of 0.03 M KH₂PO₄:methanol (70:30) at 1 mL/min, detecting at 207 nm .

Derivatization : Employ pre-column derivatization with ninhydrin to enhance detectability of amine groups .

Validation : Perform spike-and-recovery tests in biological matrices (e.g., plasma) to assess method robustness (RSD <2%) .

What strategies mitigate decomposition risks during long-term storage of this compound?

Advanced Question

Decomposition Pathways :

Q. Preventive Measures :

- Lyophilization : Convert to a lyophilized powder to reduce moisture sensitivity .

- Stability Studies : Conduct accelerated aging tests (40°C/75% RH for 6 months) to model shelf-life .

- Inert Atmosphere : Store under argon or nitrogen to prevent oxidative degradation .

How can researchers validate the purity of this compound for pharmacological studies?

Basic Question

Purity Criteria :

Q. Methodology :

Titrimetry : Non-aqueous titration with perchloric acid to quantify free hydrochloride .

Spectroscopy : ¹H NMR (D₂O) to confirm absence of piperazine ring-opening byproducts .

What are the best practices for handling this compound in aerosol-generating procedures?

Advanced Question

Risk Mitigation :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.